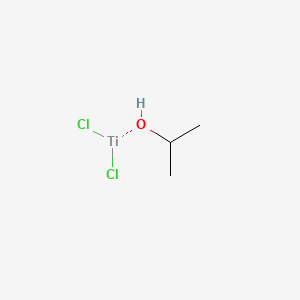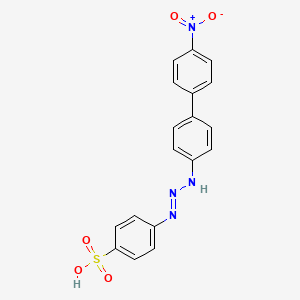
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid is an organic compound known for its vibrant color and its applications in various fields. It is a derivative of azobenzene, characterized by the presence of a nitrophenyl group and a benzenesulphonic acid group. This compound is often used in dyeing processes and has significant importance in scientific research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid typically involves the diazotization of 4-nitroaniline followed by coupling with aniline-2-sulphonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control over the pH, temperature, and reaction time. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Reduction: The major product is 4-((4-(4-Aminophenyl)anilino)azo)benzenesulphonic acid.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Applications De Recherche Scientifique
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid involves its ability to interact with various molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the azo group can undergo reversible cis-trans isomerization under light exposure. These properties make it useful in applications such as photoresponsive materials and sensors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Lacks the nitrophenyl and sulfonic acid groups, making it less soluble in water and less reactive in certain conditions.
4-((4-(4-Aminophenyl)anilino)azo)benzenesulphonic acid: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4-((4-(4-Nitrophenyl)anilino)azo)benzenesulphonic acid is unique due to its combination of functional groups, which confer specific properties such as high solubility in water, vibrant color, and versatility in chemical reactions. These characteristics make it particularly valuable in dyeing processes and scientific research .
Propriétés
Numéro CAS |
93982-24-2 |
|---|---|
Formule moléculaire |
C18H14N4O5S |
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
4-[[4-(4-nitrophenyl)anilino]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O5S/c23-22(24)17-9-3-14(4-10-17)13-1-5-15(6-2-13)19-21-20-16-7-11-18(12-8-16)28(25,26)27/h1-12H,(H,19,20)(H,25,26,27) |
Clé InChI |
IPLYAPIYHAUZLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NN=NC3=CC=C(C=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


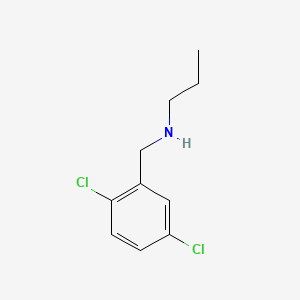

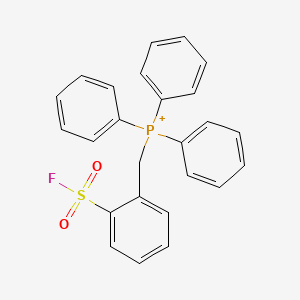
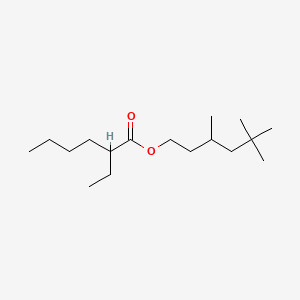
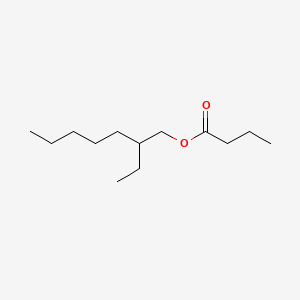
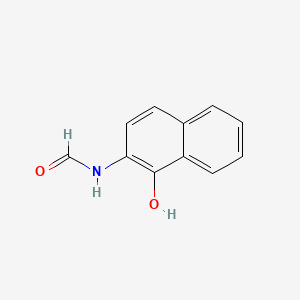


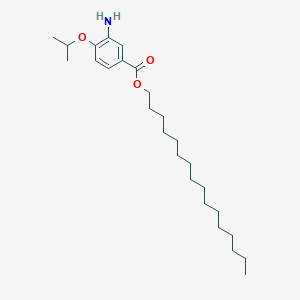
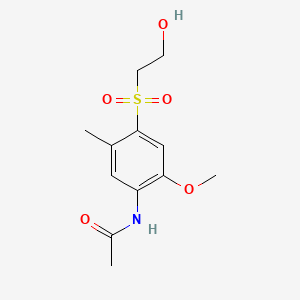

![1-(Butylamino)-4-[(2-ethylhexyl)amino]anthraquinone](/img/structure/B12664704.png)
